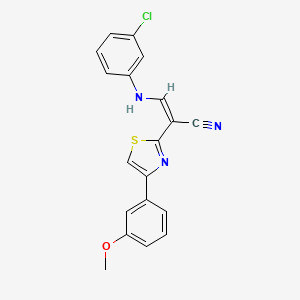
3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide is a complex organic compound characterized by its pyrimidinyl group, sulfonamide moiety, and ethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 6-chloropyrimidin-4-ylamine with ethylthio derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The process would be optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, including its potential use as an anti-inflammatory or antimicrobial agent.
Industry: In industrial applications, it can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
3-((6-chloropyrimidin-4-yl)amino)propanamide
tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate
1-(6-chloropyrimidin-4-yl)-indole-3-carboxaldehyde
Uniqueness: 3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
3-[(6-chloropyrimidin-4-yl)amino]-4-ethylsulfanyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-21-11-5-4-9(22(19,20)15-2)6-10(11)18-13-7-12(14)16-8-17-13/h4-8,15H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNMLILUVYDPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)S(=O)(=O)NC)NC2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)

![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)

![2-(2-chlorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2553469.png)


![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)
![2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2553478.png)
![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)
![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)
